molecular formula C7H15N B14700646 (2R,5S)-1,2,5-Trimethylpyrrolidine CAS No. 18887-24-6

(2R,5S)-1,2,5-Trimethylpyrrolidine

Cat. No.: B14700646
CAS No.: 18887-24-6
M. Wt: 113.20 g/mol
InChI Key: OAVDTRCBGZNDIN-KNVOCYPGSA-N
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Description

(2R,5S)-1,2,5-Trimethylpyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines This compound is characterized by its unique stereochemistry, with three methyl groups attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1,2,5-Trimethylpyrrolidine can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions. For example, the reaction of (S)-proline with pivalaldehyde in the presence of trifluoroacetic acid can yield (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one, which can then be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1,2,5-Trimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated compounds.

Scientific Research Applications

(2R,5S)-1,2,5-Trimethylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5S)-1,2,5-Trimethylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5S)-1,2,5-Trimethylpyrrolidine is unique due to its specific arrangement of methyl groups and its chiral nature. This stereochemistry imparts distinct chemical and physical properties, making it valuable in asymmetric synthesis and as a chiral auxiliary in various reactions.

Properties

CAS No.

18887-24-6

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(2S,5R)-1,2,5-trimethylpyrrolidine

InChI

InChI=1S/C7H15N/c1-6-4-5-7(2)8(6)3/h6-7H,4-5H2,1-3H3/t6-,7+

InChI Key

OAVDTRCBGZNDIN-KNVOCYPGSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](N1C)C

Canonical SMILES

CC1CCC(N1C)C

Origin of Product

United States

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